(4-Butoxy-3-methylphenyl)methanol

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a non-interchangeable benzyl alcohol for membrane-permeable or CNS-targeted syntheses face yield variability when using generic alkoxy analogs. This substituted benzyl alcohol offers a distinct physicochemical profile (LogP ~2.7) driven by its butoxy chain and 3-methyl group. - **Application**: Preferred starting material for blood-brain barrier penetration and neuronal assay development. - **Data Support**: Published quantitative-yield synthesis with full NMR/IR/Raman spectra for scale-up and regulatory documentation. - **SAR Tool**: Systematically dissect lipophilicity vs. steric effects by comparing against non-methylated or shorter-chain analogs.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B7989816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxy-3-methylphenyl)methanol
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)CO)C
InChIInChI=1S/C12H18O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3
InChIKeyPPJGTWVYCZJAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butoxy-3-methylphenyl)methanol: Baseline Overview


(4-Butoxy-3-methylphenyl)methanol (CAS 1443335-59-8) is a substituted benzyl alcohol derivative featuring a butoxy chain at the para-position and a methyl group at the meta-position on the aromatic ring [1]. It is primarily utilized as a synthetic intermediate in organic synthesis, with applications in medicinal chemistry and materials science due to its modifiable benzylic alcohol functionality . The compound belongs to the class of alkoxyphenylmethanols, which are known for their tunable lipophilicity and membrane interaction properties .

1
Modifiable benzylic alcohol supports synthetic elaboration and downstream functionalization.
2
Alkoxyphenylmethanol scaffold with tunable lipophilicity for membrane-interactive probe design.
3
Reported synthesis and comprehensive characterization support lot-to-lot consistency review.

(4-Butoxy-3-methylphenyl)methanol: Generic Substitution Risks


Despite its simple appearance, (4-Butoxy-3-methylphenyl)methanol is not interchangeable with other para-alkoxy benzyl alcohols or simple phenylmethanols. Key differential parameters, including lipophilicity (logP) and steric bulk, are highly sensitive to both the length of the alkoxy chain and the presence of the 3-methyl substituent . For example, the butoxy group significantly increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), altering membrane permeability and receptor-binding characteristics . Direct substitution with (4-butoxyphenyl)methanol (lacking the 3-methyl group) or (4-methoxyphenyl)methanol results in a compound with a distinct physicochemical profile, which can fundamentally alter reaction yields, biological activity, and solubility in subsequent synthetic steps or assays . The following sections provide quantitative evidence where direct comparative data exists to guide informed selection.

Alkoxy chain
Longer butoxy vs. methoxy/ethoxy chains shift logP and membrane partitioning, altering behavior in lipid-based or cellular assays.
Meta-methyl
The 3-methyl substituent modifies steric and electronic properties relative to non-methylated analogs, which may affect reaction selectivity and target engagement.
Characterization
Uncharacterized or lower-yield synthetic routes can introduce variability; reported quantitative-yield protocol and spectral assignment reduce procurement risk.

(4-Butoxy-3-methylphenyl)methanol Differentiation Evidence


Lipophilicity (LogP) and Membrane Permeability

The calculated logP for (4-Butoxy-3-methylphenyl)methanol is significantly higher than that of its non-methylated analog (4-butoxyphenyl)methanol, indicating increased lipophilicity. This difference is critical for applications requiring membrane penetration or interaction with hydrophobic binding pockets .

Lipophilicity (LogP)
Class-level inference
Predicted logP ~2.7 vs. ~2.1 for non-methylated analog; ~0.6 log unit increase (~4× partition coefficient shift)
Supports CNS probe and hydrophobic pocket design
Predicted values; experimental logP verification recommended
Lipophilicity Drug Design Physicochemical Properties

NMR and Vibrational Spectroscopy Confirmation

A robust, one-step synthetic protocol for (4-Butoxy-3-methylphenyl)methanol has been established, achieving quantitative yield under optimized Vilsmeier conditions. Comprehensive characterization by 1H, 2H, 13C NMR, IR, and Raman spectroscopy provides unambiguous structural confirmation, a critical quality control benchmark not always available for less common analogs [1].

Synthetic yield & spectra
Supporting evidence
Quantitative yield via one-step Vilsmeier protocol; full 1H, 13C, IR, Raman assignment
Reduces procurement and QC uncertainty
Published synthetic route and spectral data available for batch verification
Synthesis Characterization Quality Control

(4-Butoxy-3-methylphenyl)methanol Application Scenarios


Lipophilic Building Block for CNS Probes

Due to its enhanced lipophilicity (LogP ~2.7) compared to shorter-chain alkoxy or non-methylated analogs , (4-Butoxy-3-methylphenyl)methanol is a preferred starting material for synthesizing small molecules intended to cross the blood-brain barrier or interact with intracellular targets in neuronal assays.

High-Purity Intermediate with Spectral Data

Researchers who require a well-characterized intermediate for multi-step synthesis should select this compound. The availability of a published, quantitative-yield synthesis and complete NMR/IR/Raman spectral data [1] provides a robust foundation for troubleshooting, scale-up, and regulatory documentation, minimizing variability compared to less rigorously characterized analogs.

SAR Probe for Steric & Electronic Effects

The presence of both a bulky butoxy group and a meta-methyl substituent makes this compound a valuable tool in structure-activity relationship (SAR) studies. By comparing its biological or catalytic activity against the non-methylated (4-butoxyphenyl)methanol or the shorter-chain (4-methoxyphenyl)methanol, researchers can systematically dissect the contributions of lipophilicity, steric hindrance, and electronic effects on a target of interest.

Application
Selection Property
Validation Focus
CNS probe synthesis
Lipophilicity-driven permeability
Blood-brain barrier penetration and intracellular target engagement assays
High-purity intermediate
Reported quantitative synthesis and full spectral fingerprints
Identity and purity confirmation by NMR/IR/Raman against published data
Structure-activity relationship (SAR) studies
Substituent-dependent steric and electronic modulation
Comparative lipophilicity, steric, and electronic profiling against structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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